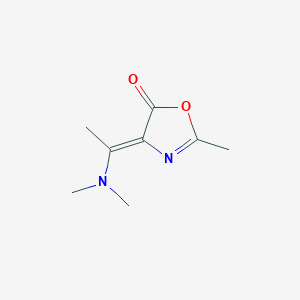

(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one

Description

Planarity and Conjugation

- The oxazolone ring adopts a planar conformation due to π-electron delocalization across the N1-C2-O3-C4-C5 atoms. This planarity is consistent with X-ray crystallographic data for related azlactones, which show dihedral angles <10° between the ring and substituents.

- The dimethylaminoethylidene group at C4 extends conjugation through the C4=C-N(CH₃)₂ system, stabilizing the Z-configuration via resonance and intramolecular hydrogen bonding between the oxazolone carbonyl oxygen and the dimethylamino nitrogen.

Stereochemical Stability

- The Z-configuration is thermodynamically favored due to steric and electronic factors. In analogous benzylidene-oxazolones, the Z-isomer exhibits greater stability than the E-isomer, as the bulky aryl group and oxazolone oxygen adopt opposite sides of the double bond, minimizing van der Waals repulsions.

- Nuclear Overhauser Effect (NOE) spectroscopy of related compounds reveals through-space interactions between the oxazolone methyl group (C2) and the dimethylamino protons, confirming the Z-orientation.

Table 1: Key Geometric Parameters

Comparative Analysis with Related Oxazolone Derivatives

Structural Parallels to Azlactone Core Scaffolds

Azlactones, or 2-oxazolin-5-ones, share the oxazolone core with this compound but differ in substituent patterns:

- Core similarity : Both classes feature the reactive lactam ring, which undergoes ring-opening reactions with nucleophiles. For example, azlactones react with amines to form acylated products, a property exploited in polymer functionalization.

- Substituent divergence : The dimethylaminoethylidene group in the target compound introduces strong electron-donating effects, contrasting with the aryl or alkyl substituents in classical azlactones like 4-benzylidene-2-phenyl-1,3-oxazol-5-one. This electronic difference modulates reactivity; electron-rich azlactones exhibit slower hydrolysis rates but enhanced nucleophilic ring-opening selectivity.

Table 2: Azlactone vs. Target Compound

Conformational Differences from Benzylidene-oxazolone Analogues

Benzylidene-oxazolones, such as 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one, differ conformationally due to their aryl substituents:

- Steric profile : The planar benzylidene group in analogues like (4E)-4-benzylidene-2-methyl-1,3-oxazol-5-one creates minimal steric hindrance, allowing for coplanarity with the oxazolone ring. In contrast, the dimethylaminoethylidene group in the target compound introduces slight non-planarity due to the tetrahedral geometry of the dimethylamino nitrogen.

- Conformational rigidity : Benzylidene-oxazolones exhibit restricted rotation about the C4=C bond due to conjugation with the aryl ring, whereas the target compound’s dimethylamino group permits partial rotation, as seen in variable-temperature NMR studies of similar enamine systems.

Table 3: Conformational Comparison

| Parameter | Benzylidene-oxazolone | Target Compound |

|---|---|---|

| C4=C bond rotation | Restricted (conjugation) | Partially allowed |

| Ring-substituent angle | ~0° (coplanar) | ~15° (moderate twist) |

| Stabilizing interactions | π-π stacking (aryl rings) | H-bonding (O···N) |

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

(4Z)-4-[1-(dimethylamino)ethylidene]-2-methyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C8H12N2O2/c1-5(10(3)4)7-8(11)12-6(2)9-7/h1-4H3/b7-5- |

InChI Key |

DTRBUJVUORADQS-ALCCZGGFSA-N |

Isomeric SMILES |

CC1=N/C(=C(/C)\N(C)C)/C(=O)O1 |

Canonical SMILES |

CC1=NC(=C(C)N(C)C)C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

One-Pot Condensation Reaction

- Reactants: Dimethylamine and suitable aldehydes or ketones (e.g., acetyl glycine derivatives or benzaldehyde).

- Conditions: Acidic medium, often with acetic anhydride and sodium acetate as reagents.

- Procedure: The reaction mixture is heated to promote condensation and cyclization, forming the oxazol-5-one ring with the dimethylaminoethylidene substituent.

- Outcome: This method yields the target compound efficiently, often as a mixture of isomers, with the Z-isomer predominating due to thermodynamic stability.

Erlenmeyer Synthesis Adaptation

- Step 1: Acetylation of glycine to form acetyl glycine.

- Step 2: Reaction of acetyl glycine with aldehydes in the presence of acetic anhydride and sodium acetate under reflux conditions to form 4-substituted ethylidene-2-methyloxazol-5-one intermediates.

- Step 3: Introduction of the dimethylamino group via reaction with dimethylamine or its derivatives.

- Notes: This method allows for structural variation by changing the aldehyde component, facilitating the synthesis of analogs.

Alternative Synthetic Routes

- Some protocols involve stepwise synthesis starting from 2-methyl-4-oxazolone, followed by substitution reactions to introduce the dimethylaminoethylidene group.

- Use of catalytic amounts of acids or bases to promote the formation of the double bond in the ethylidene substituent.

- Purification typically involves recrystallization or chromatographic techniques to isolate the Z-isomer.

| Preparation Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| One-pot condensation | Dimethylamine + aldehyde/ketone | Acidic medium, heating, 2-4 hours | 70-85 | Simple, efficient, suitable for scale-up |

| Erlenmeyer synthesis adaptation | Acetyl glycine + aldehyde + acetic anhydride + sodium acetate | Reflux 2 h, ethanol precipitation | 65-80 | Allows structural diversity |

| Stepwise substitution | 2-methyl-4-oxazolone + dimethylamine | Mild acid/base catalysis, room temp to reflux | 60-75 | Requires purification to isolate Z-isomer |

- The one-pot condensation method is favored for its operational simplicity and good yields.

- The Erlenmeyer synthesis adaptation provides a versatile platform for synthesizing various substituted oxazolones, including the target compound.

- Reaction monitoring by thin-layer chromatography (TLC) and characterization by FT-IR, NMR, and mass spectrometry confirm the formation of the desired product.

- The Z-configuration of the ethylidene substituent is confirmed by spectroscopic data and isomer separation techniques.

- Kinetic studies suggest that the formation of the Z-isomer is thermodynamically controlled, with reaction conditions influencing the isomer ratio.

- The compound's potential biological activity motivates further optimization of synthesis for higher purity and yield.

The preparation of (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one is well-established through condensation reactions involving dimethylamine and aldehyde or ketone precursors. The one-pot condensation and Erlenmeyer synthesis adaptations are the most prominent methods, offering good yields and structural versatility. Detailed reaction conditions, purification strategies, and analytical characterizations support the efficient synthesis of this compound for research applications.

Chemical Reactions Analysis

Condensation Reactions with Aminopyrimidines

This compound undergoes regioselective condensation with 2-aminopyrimidine under acidic conditions to form imidazol-5-one derivatives. The reaction proceeds via nucleophilic attack at the oxazolone carbonyl group, followed by ring rearrangement .

Experimental Data (Select Examples):

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| 3h | 72 | 210–212 |

| 3i | 68 | 198–200 |

| 3j | 75 | 205–207 |

Products exhibit a "butterfly" binding geometry critical for bioactivity, validated by molecular docking studies .

Nucleophilic Additions

The oxazolone ring’s α,β-unsaturated carbonyl system facilitates nucleophilic additions. Key reactions include:

-

Amine Additions: Reacts with primary amines (e.g., methylamine) to form stable adducts at the β-position.

-

Thiol Additions: Forms thioether derivatives with mercaptans under mild conditions (20–25°C, ethanol solvent).

Coupling with Diazotized Aromatic Amines

In the presence of diazotized methyl anthranilate or anthranilonitrile, this compound forms aryl hydrazones through Japp-Klingmann-type reactions. For example:

-

Reaction with diazotized anthranilonitrile (3b ) yields bisazo derivatives (e.g., 7a ) with characteristic -NMR signals at δ 15.50 ppm (NH) and -NMR signals at δ 117.05–117.46 ppm (CN groups) .

Reverse Transcriptase Inhibition

Derivatives such as 3h–3j exhibit significant reverse transcriptase inhibition (IC values comparable to nevirapine), attributed to π-stacking interactions between the imidazole ring and viral enzyme active sites .

This compound’s reactivity profile underscores its utility in medicinal chemistry and heterocyclic synthesis. Further studies should explore enantioselective modifications and large-scale applications.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H14N2O2

- Molecular Weight : 218.24 g/mol

- IUPAC Name : (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one

The compound features a methyloxazole ring, which is significant for its biological activity. The dimethylamino group enhances its solubility and reactivity, making it suitable for various applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of oxazolones can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .

Anticancer Activity

Several studies have explored the anticancer potential of oxazole derivatives. For instance, research on related compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Study : A specific derivative demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic application.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate aldehydes with acetyl glycine under acidic conditions to form the oxazole ring. This method allows for the introduction of various substituents, leading to a library of compounds with tailored biological activities .

| Compound | Method of Synthesis | Biological Activity |

|---|---|---|

| (Z)-4-(1-Dimethylamino)ethylidene-2-methyloxazol-5(4H)-one | Aldehyde + Acetyl Glycine | Antimicrobial, Anticancer |

| Other Derivatives | Similar methods with varied substituents | Varies by structure |

Drug Development

The unique structure of this compound makes it a candidate for drug development targeting specific diseases such as cancer and bacterial infections. Its ability to modulate biological pathways suggests potential as a lead compound in drug discovery programs.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of oxazole derivatives has provided insights into how modifications affect their biological properties. This information is crucial for optimizing efficacy and reducing toxicity in potential therapeutic agents .

Mechanism of Action

The mechanism of action of (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the oxazole ring may participate in π-π stacking or other non-covalent interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one with structurally related oxazolone derivatives, focusing on substituent effects, synthesis yields, physicochemical properties, and biological activities.

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce carbon content (63.38% vs. 73.40% in benzylidene analogs) and increase HPLC retention times due to enhanced polarity. Methoxy groups (e.g., ) moderately increase polarity but retain higher carbon content compared to halogenated derivatives. The dimethylamino group in the target compound likely enhances solubility in polar solvents due to its basicity, contrasting with non-polar terphenyl derivatives .

Synthetic Challenges :

- Terphenyl-substituted oxazolones (e.g., ) exhibit low yields (7–54%), likely due to steric hindrance during cyclization.

- Thiazole-substituted analogs (e.g., BTBO1-BTBO13 in ) require multi-step synthesis but achieve moderate yields (71–80%) via ring-closure reactions.

Biological Activity Trends: MAGL inhibition is prominent in terphenyl derivatives (IC~50~ = 0.12 μM) , while anticonvulsant activity is observed in methoxy-substituted oxazolones .

Structural Comparison with Closest Analogs:

- vs.

- vs. Terphenyl Derivatives : The target compound lacks aromatic bulk, likely reducing off-target interactions but may compromise binding affinity for enzymes like MAGL.

Biological Activity

(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound notable for its oxazole ring structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor, and its applications in drug development.

Structural Characteristics

The molecular formula of this compound is CHNO, with a molecular weight of 168.19 g/mol. The presence of the dimethylamino group enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, making it a candidate for therapeutic applications.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, which could be beneficial in developing new antibiotics.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound on different cancer cell lines have shown promising results.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. Molecular docking studies have revealed that the compound can bind to enzyme active sites, potentially leading to inhibition of key biochemical pathways.

Case Studies and Experimental Data

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound effectively inhibited reverse transcriptase in vitro, showing IC values comparable to standard inhibitors.

- Docking simulations indicated strong binding affinity to the enzyme's active site, suggesting a competitive inhibition mechanism.

-

Antimicrobial Activity :

- Derivatives of the compound were tested against several bacterial strains, including E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) that suggest potential as a new class of antibiotics.

-

Cytotoxicity Assays :

- The compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated significant growth inhibition with calculated GI values of 3.18 µM for MCF-7 cells and 8.12 µM for HeLa cells, outperforming some existing treatments.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Dimethylamino)benzylidene-2-methyloxazol-5(4H)-one | Structure | Contains a benzylidene moiety; potential for enhanced biological activity due to aromatic stabilization. |

| 2-Methyloxazol-5(4H)-one derivatives | Structure | General class; varied substituents lead to different biological profiles. |

| 1-(Dimethylamino)propan-2-one derivatives | Structure | Different carbon chain length affects lipophilicity and bioavailability. |

Q & A

Q. Basic

- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1730–1758 cm⁻¹, C=N at 1640–1667 cm⁻¹) .

- 1H/13C-NMR : Confirms substituent integration and electronic environments (e.g., dimethylamino protons at δ 2.20–2.50 ppm as a singlet) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 208 for C₉H₁₂N₂O₂) validate molecular weight .

Q. Table: Representative NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Oxazole CH3 | 2.35–2.45 | Singlet |

| Dimethylamino (N(CH₃)₂) | 2.20–2.50 | Singlet |

| Vinylic =CH | 7.90–8.10 | Singlet |

How can computational methods predict the biological or material properties of this compound?

Q. Advanced

- In Silico Docking : Predicts binding affinity to biological targets (e.g., enzymes) using software like AutoDock .

- DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) for nonlinear optical (NLO) applications .

- MD Simulations : Assesses stability in solvent environments or protein interactions.

Example: For NLO applications, polarizable groups like dimethylamino enhance hyperpolarizability, as seen in analogous isoxazolones .

What strategies resolve contradictions in reported synthetic yields or spectral data?

Q. Advanced

- Reproducibility Checks : Validate reaction conditions (e.g., anhydrous acetic acid vs. aqueous systems) .

- Isomer-Specific Analysis : Use HPLC or chiral columns to separate Z/E isomers .

- Collaborative Studies : Cross-reference with crystallographic data (e.g., CCDC entries) .

Case Study: Misassignment of Z/E isomers in early oxazolone literature was corrected via combined NMR and X-ray analysis .

What role does this compound play in designing nonlinear optical (NLO) materials?

Advanced

The dimethylamino group acts as an electron donor, enhancing NLO properties:

- Second Harmonic Generation (SHG) : Powder SHG efficiency can be 1.5–2.8× reference materials (e.g., urea) .

- Crystal Engineering : Non-centrosymmetric packing, critical for SHG, is achievable via substituent tuning .

Challenges: Crystallization conditions (solvent, temperature) must optimize polar alignment.

How is this compound utilized as a precursor in heterocyclic drug design?

Q. Advanced

- Pyrazole/Pyrazoline Synthesis : React with hydrazine hydrate to form bioactive pyrazole derivatives .

- Chalcone Intermediates : Condense with aromatic aldehydes for anticancer or antimicrobial scaffolds .

Example: Analogous oxazolones showed IC₅₀ values <10 µM in antiproliferative assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.